molecular formula C24H28N2O3 B4422171 3-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one

3-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one

Cat. No. B4422171
M. Wt: 392.5 g/mol
InChI Key: UMFDTMZNGAGUQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one, also known as APC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. APC is a novel small molecule that exhibits a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.

Mechanism of Action

The mechanism of action of 3-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of several key signaling pathways involved in cancer cell growth and survival. This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. Additionally, this compound has been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has been shown to have a range of other biochemical and physiological effects. This compound has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have anti-viral effects by inhibiting the replication of several viruses, including HIV and hepatitis C virus.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one in lab experiments is its low toxicity. This compound has been shown to have minimal toxicity in animal studies, making it a promising candidate for further development as a therapeutic agent. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 3-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one. One area of focus could be on the development of more efficient synthesis methods to increase the yield of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Other potential future directions could include the development of this compound-based drug delivery systems and the investigation of this compound's effects on other diseases, such as neurodegenerative disorders.

Scientific Research Applications

3-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one has been extensively studied for its potential therapeutic applications. One of the most significant areas of research has been in the field of cancer treatment. This compound has been shown to inhibit the growth of a variety of cancer cells, including breast, lung, and prostate cancer cells. Additionally, this compound has been found to enhance the effectiveness of chemotherapy drugs by increasing their uptake into cancer cells.

properties

IUPAC Name

3-[4-(1-adamantyl)piperazine-1-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3/c27-22(20-12-19-3-1-2-4-21(19)29-23(20)28)25-5-7-26(8-6-25)24-13-16-9-17(14-24)11-18(10-16)15-24/h1-4,12,16-18H,5-11,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFDTMZNGAGUQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC3=CC=CC=C3OC2=O)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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